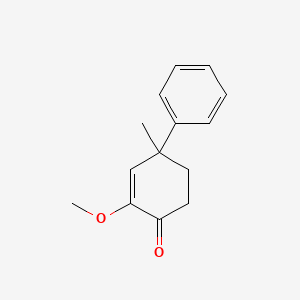
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a phenyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-4-phenyl-2-cyclohexen-1-one with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize specific catalysts to enhance the reaction rate and yield. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, receptor binding, or other cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the methoxy, methyl, and phenyl groups.
4-Isopropyl-2-cyclohexen-1-one: Similar structure with an isopropyl group instead of the methoxy group.
2-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the methoxy and phenyl groups.
Uniqueness
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
113660-62-1 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-methoxy-4-methyl-4-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(11-6-4-3-5-7-11)9-8-12(15)13(10-14)16-2/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
JGZNQPFUEQYNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


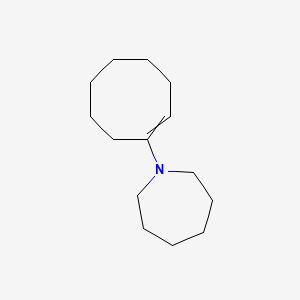
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
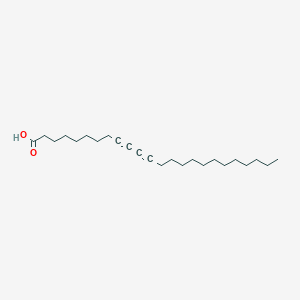
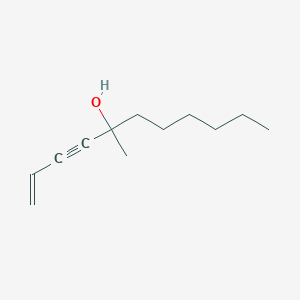
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
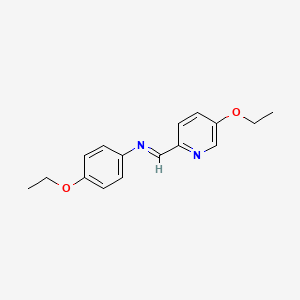

![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
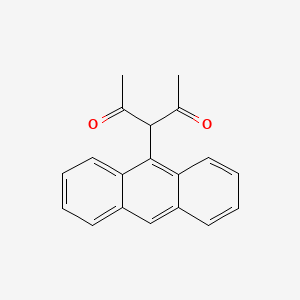
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
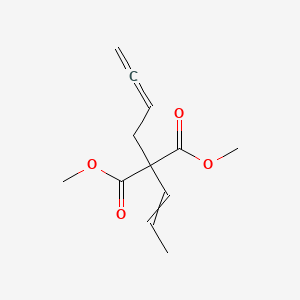
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)

